![molecular formula C21H33N5O2 B2356086 N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922016-00-0](/img/structure/B2356086.png)
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
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Description
N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H33N5O2 and its molecular weight is 387.528. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Compounds similar to N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide have been researched for their potential as anticonvulsant agents. Kamiński et al. (2015) synthesized a library of new hybrid compounds, some of which displayed broad spectra of activity across various preclinical seizure models. These compounds combine fragments of well-known antiepileptic drugs and have shown promising results in maximal electroshock and pharmacoresistant limbic seizures models (Kamiński et al., 2015).
Biomedical Polymer Applications
Poly(2-alkyl-2-oxazoline)s, structurally related to N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, are gaining interest as biomaterials for various biomedical applications. Sedláček et al. (2012) highlight their potential in drug, gene, protein, and radionuclide delivery due to their biocompatible polypeptide-isomeric structures, comparing them to other hydrophilic water-soluble polymers (Sedláček et al., 2012).
Corrosion Inhibition
In the context of corrosion inhibition, About et al. (2020) synthesized analogs of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. These compounds were tested as corrosion inhibitors for C22E steel in hydrochloric acid solution. The study demonstrated their effectiveness in this role, offering potential applications in protecting metals from corrosion (About et al., 2020).
Tuberculostatic Activity
Foks et al. (2005) researched derivatives of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide for their tuberculostatic activity. They synthesized a range of heterocyclic compounds and tested them in vitro, finding that some derivatives showed significant activity against tuberculosis, indicating potential therapeutic applications (Foks et al., 2005).
Antimicrobial Studies
Ghabbour et al. (2016) investigated the antimicrobial activity of derivatives of N1-isopropyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. They synthesized compounds with a focus on determining their structure and tested them for antimicrobial activities, revealing moderate antimicrobial potential (Ghabbour et al., 2016).
properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O2/c1-15(2)23-21(28)20(27)22-14-19(26-11-9-24(3)10-12-26)16-5-6-18-17(13-16)7-8-25(18)4/h5-6,13,15,19H,7-12,14H2,1-4H3,(H,22,27)(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWQSQPKVCCYPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCN(CC3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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